

CAS number 884494-49-9 physical properties

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Compound of Interest

Compound Name: *2-Chloro-5-fluoro-4-iodopyridine*

Cat. No.: *B1371920*

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An In-depth Technical Guide to the Physicochemical Properties of CAS 884494-49-9: **2-Chloro-5-fluoro-4-iodopyridine**

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound identified by CAS number 884494-49-9, known as **2-Chloro-5-fluoro-4-iodopyridine**. This highly functionalized pyridine derivative is a critical building block in modern synthetic chemistry, with significant applications in the development of novel pharmaceuticals and agrochemicals.^[1] Its utility stems from the unique arrangement of halogen substituents, which allows for selective and sequential reactivity in cross-coupling reactions. This document is intended for researchers, medicinal chemists, and process development scientists, offering a detailed examination of the compound's properties, handling protocols, and synthetic relevance, grounded in authoritative data.

Compound Identification and Molecular Structure

Precise identification is the foundation of reproducible scientific research. The compound with CAS number 884494-49-9 is a polysubstituted pyridine ring, a structural motif prevalent in many biologically active molecules.

- CAS Number: 884494-49-9^{[2][3][4]}
- IUPAC Name: **2-chloro-5-fluoro-4-iodopyridine**^[5]
- Synonyms: **2-Chloro-5-fluoro-4-iodopyridine**^{[1][6]}

- Molecular Formula: C₅H₂ClFIN[1][5][7]
- Molecular Weight: 257.43 g/mol [1][5][7]

The strategic placement of chloro, fluoro, and iodo groups on the pyridine core imparts distinct reactivity to each position, making it a versatile intermediate for constructing complex molecular architectures. The iodine atom is particularly susceptible to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the chlorine atom can be targeted under different reaction conditions.

Caption: Chemical structure of **2-Chloro-5-fluoro-4-iodopyridine**.

Physicochemical Properties

The physical properties of a synthetic intermediate are critical for its practical application, influencing everything from reaction setup and solvent selection to purification and storage. **2-Chloro-5-fluoro-4-iodopyridine** is typically supplied as a solid, simplifying handling and weighing for reaction protocols.[2][8]

Data Summary Table

The quantitative physical data for CAS 884494-49-9 are summarized below for ease of reference.

Property	Value	Source(s)
Physical Form	Solid, White Powder	[2][8]
Melting Point	105-110 °C	[2]
Boiling Point	242.2 °C at 760 mmHg	[9][10][11]
Density	2.129 g/cm ³	[1][10][11]
Flash Point	100.293 °C	[11]
Refractive Index	1.614	[1][11]
Purity	≥98% (by GC)	[2]

Analysis of Properties

- Melting Point: The defined melting point range of 105-110 °C is indicative of a crystalline solid with high purity.[2] This characteristic is crucial for ensuring stoichiometric accuracy in synthetic protocols, as contaminants can significantly depress and broaden the melting range.
- Boiling Point & Flash Point: A high boiling point of 242.2 °C suggests low volatility under standard laboratory conditions, minimizing inhalation risks and evaporative losses.[9][10][11] The flash point of over 100 °C indicates that the compound is not highly flammable, contributing to a safer laboratory handling profile.[11]
- Density: With a density of 2.129 g/cm³, this compound is substantially denser than many common organic solvents.[1][10][11] This property should be considered during reaction workups involving phase separations.
- Solubility: While quantitative solubility data is not widely published, its identity as a halogenated organic solid suggests it is likely soluble in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran, and poorly soluble in water. Experimental determination of solubility in specific reaction solvents is recommended for process optimization.

Storage, Handling, and Safety

Proper storage and handling are paramount to maintaining the integrity of the reagent and ensuring laboratory safety.

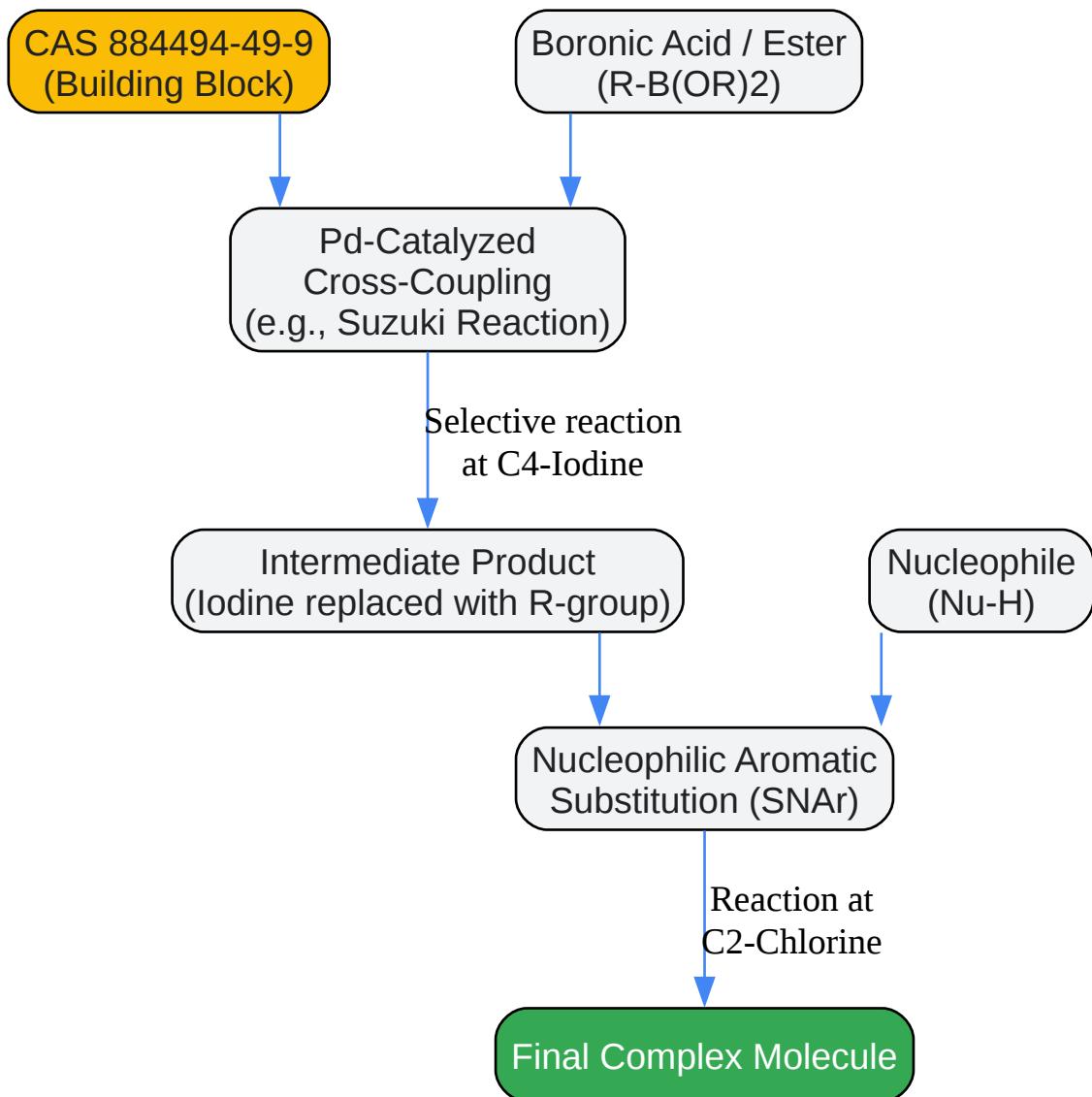
- Storage Conditions: To prevent degradation, the compound should be stored in a cool, dark, and dry environment.[2] Recommended long-term storage is in a freezer at temperatures under -20°C, under an inert atmosphere (e.g., argon or nitrogen).[1][12] Some suppliers also recommend refrigeration between 2-8°C.[13]
- Safety Profile: Aggregated GHS information indicates the compound should be handled with care.[14] Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[14] Therefore, standard personal protective equipment (PPE),

including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.[14]

Role in Pharmaceutical and Agrochemical Synthesis

The physical properties of **2-Chloro-5-fluoro-4-iodopyridine** are directly relevant to its primary application as a versatile synthetic intermediate.[1] Its solid form allows for easy handling, while its specific halogenation pattern enables chemists to perform selective chemical modifications.

Patents frequently cite this compound as a key starting material for the synthesis of complex therapeutic agents, particularly kinase inhibitors.[15][16][17][18] The workflow typically involves a Suzuki or Stille coupling at the iodo-position, followed by a subsequent reaction, such as a nucleophilic aromatic substitution, at the chloro-position.



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Caption: General synthetic workflow using CAS 884494-49-9.

This stepwise functionalization is a powerful strategy in drug discovery, allowing for the rapid generation of diverse chemical libraries. The compound's stability under typical cross-coupling conditions and its predictable reactivity make it a reliable and valuable tool for medicinal chemists. It has been instrumental in the development of inhibitors for targets like Cyclin-Dependent Kinase 9 (CDK9), which are investigated for treating hyper-proliferative diseases such as cancer.^[16]

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